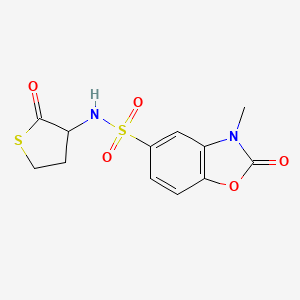![molecular formula C26H30ClN3O4 B11486225 7-Chloro-4-[4-(3,4,5-triethoxybenzoyl)piperazin-1-YL]quinoline](/img/structure/B11486225.png)
7-Chloro-4-[4-(3,4,5-triethoxybenzoyl)piperazin-1-YL]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-4-[4-(3,4,5-triethoxybenzoyl)piperazin-1-YL]quinoline is a synthetic compound that belongs to the quinoline family. This compound is characterized by the presence of a chloro group at the 7th position of the quinoline ring and a piperazine moiety substituted with a triethoxybenzoyl group. Quinoline derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-[4-(3,4,5-triethoxybenzoyl)piperazin-1-YL]quinoline typically involves the following steps:
Starting Materials: The synthesis begins with 7-chloroquinoline and 1-(3,4,5-triethoxybenzoyl)piperazine.
Purification: The reaction mixture is then cooled to room temperature, and the product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reaction, using continuous flow reactors, and employing advanced purification techniques.
化学反応の分析
Types of Reactions
7-Chloro-4-[4-(3,4,5-triethoxybenzoyl)piperazin-1-YL]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学的研究の応用
7-クロロ-4-[4-(3,4,5-トリエトキシベンゾイル)ピペラジン-1-イル]キノリンは、科学研究において様々な応用があります。
医薬品化学: この化合物は、抗マラリア、抗癌、抗菌活性を持つ可能性のある新規医薬品の設計のための足場として役立ちます。
生物学的研究: この化合物は、サーチュインやセロトニン取り込みなどの酵素の阻害を研究するために用いられます。
医薬品研究: マラリアや癌など、様々な病気に対する潜在的な治療効果について調査されています。
工業的応用: この化合物は、新規材料や化学プロセスの開発に用いられます。
作用機序
7-クロロ-4-[4-(3,4,5-トリエトキシベンゾイル)ピペラジン-1-イル]キノリンの作用機序には、以下が含まれます。
類似化合物との比較
類似化合物
ピペラキンテトラホスフェート: 抗マラリア活性を持つ別のキノリン誘導体です。
メフロキン塩酸塩: キノリン系抗マラリア薬です。
クロロキン: 同様のキノリン構造を持つ、よく知られた抗マラリア薬です。
独自性
7-クロロ-4-[4-(3,4,5-トリエトキシベンゾイル)ピペラジン-1-イル]キノリンは、その独特な置換パターンにより、独特な生物活性と潜在的な治療応用を持つ点が特徴です。そのトリエトキシベンゾイル基は、生物学的標的との相互作用能力を高め、創薬開発における貴重な化合物となっています。
特性
分子式 |
C26H30ClN3O4 |
|---|---|
分子量 |
484.0 g/mol |
IUPAC名 |
[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-(3,4,5-triethoxyphenyl)methanone |
InChI |
InChI=1S/C26H30ClN3O4/c1-4-32-23-15-18(16-24(33-5-2)25(23)34-6-3)26(31)30-13-11-29(12-14-30)22-9-10-28-21-17-19(27)7-8-20(21)22/h7-10,15-17H,4-6,11-14H2,1-3H3 |
InChIキー |
HCMRMLOKADGMTH-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{[4-acetyl-5-methyl-1-(4-methylphenyl)-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11486145.png)
![8-(2-hydroxyphenyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11486152.png)
![N-(2-fluorophenyl)-2-{[5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11486161.png)

![N-(2-hydroxy-2-phenylethyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486167.png)

![2-[4-(Pentafluoroethyl)-6-(trifluoromethyl)pyrimidin-2-yl]phenol](/img/structure/B11486177.png)
![3-(4-Fluorophenyl)-7-[4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11486183.png)
![2-[(5-{[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B11486189.png)

![N-(furan-2-ylmethyl)-4,4-dimethyl-8-morpholin-4-yl-5,11-dithia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11486198.png)
![3-{[2-(1H-imidazol-4-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B11486206.png)

![6-(2-chlorobenzyl)-1-(4-fluorophenyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11486214.png)
